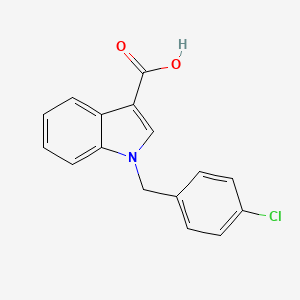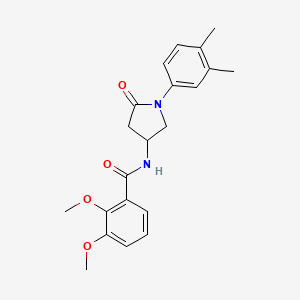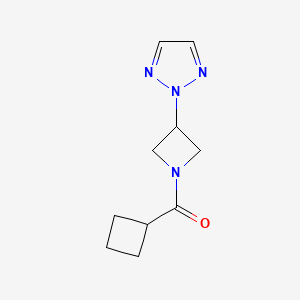![molecular formula C21H13ClF3N3O3 B2689213 2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 303149-40-8](/img/structure/B2689213.png)
2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzimidazole ring, a nitro group (-NO2), a chlorophenyl group (a benzene ring with a chlorine atom), and a trifluoromethylbenzyl group (a benzene ring with a trifluoromethyl group and a benzyl group). The presence of these groups can significantly influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the benzimidazole ring, the nitro group, the chlorophenyl group, and the trifluoromethylbenzyl group. These groups could potentially participate in various intermolecular interactions, influencing the compound’s overall structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the nitro group is often involved in redox reactions, while the benzimidazole ring might participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s electronegativity, potentially making it a strong acid .
Applications De Recherche Scientifique
Antitubercular Applications
Nitroimidazoles, such as the related compounds studied by Kim et al. (2009), have been extensively explored for their antitubercular properties. These compounds exhibit excellent bactericidal properties against Mycobacterium tuberculosis, indicating their potential application in treating tuberculosis. The study highlights the importance of the nitro group and various substitutions for their activity, suggesting that similar compounds could have relevant applications in antitubercular drug development (Kim et al., 2009).
Magnetic Materials
Matsuda and Irie (2000) synthesized a diarylethene with two nitronyl nitroxides, demonstrating the potential to control intramolecular magnetic interaction via photoirradiation. This research points to applications in the development of molecular switches and magnetic materials, where precise control over magnetic properties is desirable (Matsuda & Irie, 2000).
Anticancer Agents
Romero-Castro et al. (2011) evaluated a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives for their potential as anticancer agents. The study found compound 6 to be particularly effective against the A549 cell line, highlighting the anticancer potential of nitro-1H-benzimidazole derivatives. Such findings indicate that benzimidazole derivatives could serve as a basis for developing new anticancer medications (Romero-Castro et al., 2011).
Antimicrobial and Antifungal Applications
Pham et al. (2022) designed and synthesized benzimidazole derivatives with potent antibacterial and antifungal properties, suggesting their use in treating infections caused by various pathogens. This work demonstrates the broad-spectrum antimicrobial potential of benzimidazole derivatives, potentially including compounds like the one (Pham et al., 2022).
Antioxidant Activity
Archie et al. (2016) conducted a study on 2-substituted-5-nitro benzimidazole derivatives to evaluate their antioxidant activity. The compounds exhibited significant activity, suggesting that similar nitro benzimidazole derivatives could be explored for their antioxidant properties, contributing to the development of new antioxidant agents (Archie et al., 2016).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-6-nitro-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O3/c22-16-6-2-4-14(10-16)20-26-18-8-7-17(28(29)30)11-19(18)27(20)31-12-13-3-1-5-15(9-13)21(23,24)25/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUHGHSNICICJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2689130.png)
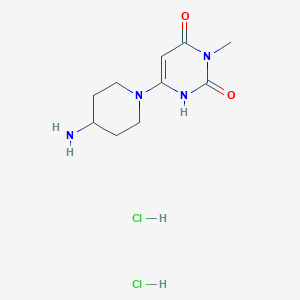
![6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689134.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2689136.png)
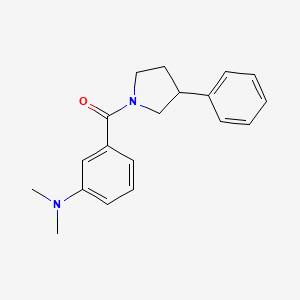
![N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689141.png)
